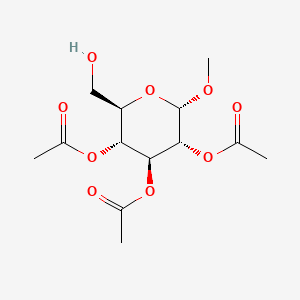

methyl 2,3,4-tri-O-acetylglucopyranoside

Description

Discovery and Development Timeline

Methyl 2,3,4-triacetate-α-D-glucopyranoside (CAS 7432-72-6) was first synthesized in the mid-20th century as part of broader efforts to develop protected carbohydrate intermediates for oligosaccharide synthesis. Early work on acetylated glycosides emerged from foundational studies in the 1950s–1960s, including the Koenigs-Knorr reaction, which utilized silver salts to facilitate glycosidic bond formation. The compound’s specific synthesis was reported in 1967, with its CAS registry formalizing its identity as a key derivative of methyl α-D-glucopyranoside.

Key milestones include:

- 1960s : Development of regioselective acetylation methods to protect hydroxyl groups in glucose derivatives.

- 1980s : Application in mechanistic studies of glycosylation reactions, particularly in understanding stereo- and regioselectivity.

- 2000s : Use in enzymatic synthesis workflows, such as lipase-catalyzed acylations, to explore chemoselective modifications.

Significance in Carbohydrate Chemistry

Methyl 2,3,4-triacetate-α-D-glucopyranoside serves as a critical intermediate in synthetic carbohydrate chemistry due to its three acetyl-protecting groups at positions 2, 3, and 4. These groups stabilize the glycosidic bond while leaving the 6-hydroxyl group reactive for further functionalization. Its applications include:

- Oligosaccharide Synthesis : As a building block for constructing complex glycans, enabling controlled glycosidic linkages.

- Stereochemical Studies : The α-anomeric configuration ($$α$$22/D +148° in DMSO) provides insights into anomeric effect stabilization.

- Enzymatic Substrates : Used to probe lipase specificity in acyl-transfer reactions.

Nomenclature and Classification Systems

The compound’s systematic name reflects its structural features:

- IUPAC Name : (2R,3R,4S,5R,6S)-4,5-bis(acetyloxy)-2-(hydroxymethyl)-6-methoxyoxan-3-yl acetate.

- Simplified Name : Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside.

Classification:

| Property | Detail |

|---|---|

| Molecular Formula | C₁₃H₂₀O₉ |

| Molecular Weight | 320.29 g/mol |

| CAS Registry Number | 7432-72-6 |

| PubChem CID | 2729834 |

| Protecting Groups | Acetyl (positions 2, 3, 4); methyl (anomeric position) |

The compound belongs to the O-glycoside family, classified as a fully acetylated methyl glucopyranoside derivative. Its stereochemistry is defined by the α-configuration at the anomeric center (C1) and the D-glucose backbone.

Key Identifiers:

This nomenclature aligns with IUPAC guidelines for carbohydrates, emphasizing the pyranose ring, substituent positions, and anomeric configuration. The acetyl groups enhance solubility in organic solvents (e.g., chloroform, DMSO), making the compound versatile in synthetic workflows.

Properties

CAS No. |

7432-72-6 |

|---|---|

Molecular Formula |

C13H20O9 |

Molecular Weight |

320.29 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] acetate |

InChI |

InChI=1S/C13H20O9/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-14H,5H2,1-4H3/t9-,10-,11+,12-,13?/m1/s1 |

InChI Key |

OBVFJYUDIWPVKD-HENWMNBSSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO |

Synonyms |

M-2,3,4-AAGlu methyl 2,3,4-tri-O-acetyl-alpha-D-glucopyranoside methyl 2,3,4-tri-O-acetylglucopyranoside |

Origin of Product |

United States |

Preparation Methods

Enzymatic Acetylation Using Lipase Catalysis

One of the efficient methods for preparing methyl 2,3,4-triacetate-alpha-D-glucopyranoside involves enzymatic acetylation using lipase enzymes, such as lipase from Candida cylindracea. This method offers regioselectivity and mild reaction conditions.

- Reaction conditions:

- Substrate: methyl α-D-glucopyranoside

- Enzyme: lipase from Candida cylindracea

- Medium: phosphate buffer combined with dibutyl ether

- pH: 7

- Yield: Approximately 97% reported

- Mechanism: The lipase selectively catalyzes the acetylation at the 2, 3, and 4 hydroxyl groups on the glucopyranoside ring, avoiding acetylation at other positions such as the 6-position or the methyl glycosidic oxygen.

- Reference: Levoirier et al. (2004) demonstrated this approach with high yield and selectivity for methyl 2,3,4-triacetate-alpha-D-glucopyranoside.

| Parameter | Details |

|---|---|

| Enzyme | Lipase from Candida cylindracea |

| Solvent system | Phosphate buffer + dibutyl ether |

| pH | 7 |

| Yield | 97% |

| Selectivity | Acetylation at 2,3,4-OH groups |

Chemical Acetylation via Regioselective Direct Acylation

Chemical methods typically involve direct acetylation of methyl α-D-glucopyranoside using acylating agents under controlled conditions to achieve regioselectivity.

- Typical reagents: Acetic anhydride or acetyl chloride in the presence of bases or catalysts such as pyridine or 4-dimethylaminopyridine (DMAP).

- Procedure:

- The methyl α-D-glucopyranoside is dissolved in dry solvents such as dimethylformamide (DMF).

- The reaction is cooled to 0 °C to control regioselectivity.

- Acetylating agents are added slowly with stirring.

- The reaction is allowed to proceed at low temperature initially, then warmed to ambient temperature overnight.

- Purification: The product is extracted with organic solvents (e.g., chloroform), washed, and purified by silica gel column chromatography using eluents like methanol-chloroform mixtures.

- Yields: Good yields are generally reported, with regioselectivity controlled by reaction conditions and protecting groups if used.

- Reference: A study on methyl α-D-glucopyranoside derivatives reports regioselective acylation methods for similar compounds.

| Parameter | Details |

|---|---|

| Acylating agent | Acetic anhydride or acetyl chloride |

| Solvent | Dry DMF |

| Temperature | 0 °C initially, then ambient |

| Catalyst/Base | Pyridine, DMAP |

| Purification | Silica gel chromatography |

| Yield | Generally good (varies) |

Multi-Step Synthetic Routes Involving Protection and Deprotection

More complex synthetic routes involve selective protection of certain hydroxyl groups, followed by acetylation and subsequent deprotection to yield methyl 2,3,4-triacetate-alpha-D-glucopyranoside.

- Example:

- Starting from 1,6-anhydro-D-glucopyranose triacetate, selective bromination at the 6-position is performed under photochemical conditions.

- The bromide is reduced to a deuterio or hydrogen derivative.

- Subsequent tosylation and epoxide formation steps allow for selective functional group manipulation.

- Finally, acetylation and deprotection steps afford the triacetate derivative.

- Advantages: This method allows precise stereochemical control and isotopic labeling if needed.

- Drawbacks: Multi-step with moderate overall yields, requires careful purification at each step.

- Reference: Kato et al. (2017) describe such multi-step syntheses with detailed conformational analysis and yields.

| Step | Description | Yield (%) |

|---|---|---|

| Photobromination | 1,6-anhydro-D-glucopyranose triacetate to 6-bromo derivative | 78 |

| Reduction | Bromide to deuterio derivative | 82 |

| Tosylation | Formation of 2,4-di-O-tosylate | 82 |

| Epoxide formation | Galacto-configured epoxide | 77 |

| Final acetylation/deprotection | To methyl 2,3,4-triacetate-alpha-D-glucopyranoside | Variable |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Enzymatic acetylation | Lipase from Candida cylindracea, phosphate buffer, dibutyl ether, pH 7 | High regioselectivity, mild conditions | ~97 | Environmentally friendly, selective |

| Chemical direct acetylation | Acetic anhydride, pyridine/DMAP, dry DMF, 0 °C to RT | Simple, scalable | Good | Requires careful temperature control |

| Multi-step protection route | Photobromination, reduction, tosylation, epoxide formation | Precise stereochemical control | Moderate | Complex, multi-step, suitable for labeled derivatives |

Detailed Research Findings

The enzymatic method using Candida cylindracea lipase is highly effective for selective acetylation at the 2,3,4 positions, avoiding over-acetylation or acetylation at the 6-position or glycosidic methyl group. This method benefits from mild aqueous-organic biphasic conditions and neutral pH, preserving the integrity of the sugar ring and stereochemistry.

Chemical acetylation methods rely on controlling reaction temperature and stoichiometry of acetylating agents. Use of catalysts such as DMAP enhances regioselectivity and reaction rates. Low temperature (0 °C) suppresses acetylation at less reactive positions, favoring triacetate formation.

Multi-step synthetic routes involving selective protection and functional group manipulation allow for isotopic labeling and conformational studies. These routes, although more laborious, provide valuable insights into the stereochemistry and conformational preferences of glucopyranoside derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-triacetate-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxymethyl groups to carboxyl groups.

Reduction: Reduction of acetate groups to hydroxyl groups.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2,3,4-triacetate-alpha-D-glucopyranoside is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. Its derivatives may be used as probes to investigate enzyme activities and interactions within cells.

Medicine

In medicine, Methyl 2,3,4-triacetate-alpha-D-glucopyranoside and its derivatives are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-triacetate-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The acetate groups may also contribute to the compound’s overall bioactivity by influencing its solubility and stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Key Observations:

- Acetylation vs. Benzylation : Acetyl groups (electron-withdrawing) enhance solubility in polar solvents, whereas benzyl groups (bulky, electron-donating) improve stability under acidic conditions, making the latter preferable for multi-step syntheses .

- Positional Effects : The unprotected hydroxyl at position 6 in the triacetate allows selective oxidation or further functionalization, contrasting with tetraacetate derivatives, which are fully protected and less reactive .

- Stereochemical Variations: Methyl α-L-rhamnopyranoside derivatives (e.g., ) feature a 6-methyl group instead of a hydroxymethyl, altering hydrophobicity and hydrogen-bonding capacity .

Table 2: Reactivity and Use Cases

Key Findings:

- The triacetate derivative’s C6 hydroxyl is pivotal for generating aldehydo intermediates (e.g., compound 8 in ), enabling crosslinking in glycopolymer synthesis .

- Benzylated analogs (e.g., ) are preferred in glycosylation reactions due to their stability, whereas acetylated derivatives are prone to base-catalyzed deprotection .

- Methyl ethers (e.g., tetra-O-methyl derivatives) exhibit reduced polarity, making them suitable for gas chromatography analysis .

Spectroscopic and Physical Properties

NMR Data Highlights :

- Methyl 2,3,4-triacetate-α-D-glucopyranoside: H-1: δ 5.02 ppm (d, J = 3.6 Hz) . Acetyl protons: δ 2.08–1.73 ppm .

- Methyl 2,3,4,6-tetraacetate-α-D-glucopyranoside: H-1: δ 4.69 ppm (s) due to full acetylation-induced shielding .

- Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Benzyl protons: δ 7.41–7.31 ppm (aromatic) .

Biological Activity

Methyl 2,3,4-triacetate-α-D-glucopyranoside (MTA-α-D-G) is a carbohydrate derivative notable for its biological activities and potential applications in pharmacology and organic synthesis. This compound is synthesized from α-D-glucose through a multi-step acetylation process, which modifies specific hydroxyl groups to enhance its reactivity and stability.

- Molecular Formula : C13H20O9

- Molecular Weight : 320.29 g/mol

- Structure : Contains a glucopyranose ring with acetyl groups at positions 2, 3, and 4.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of MTA-α-D-G derivatives. For instance, derivatives synthesized from methyl α-D-glucopyranoside exhibited significant inhibition of Ehrlich ascites carcinoma (EAC) cell proliferation, with an IC50 value of 2602.23 μg/mL in MTT assays. These compounds demonstrated varying degrees of binding affinities to target proteins, suggesting their potential as therapeutic agents against cancer and infections .

Glycosylation Reactions

MTA-α-D-G serves as a valuable glycosyl donor in organic synthesis. Its acetylation pattern enhances its selectivity in glycosylation reactions, facilitating the formation of glycosidic bonds with other molecules. This property makes it a preferred choice for synthesizing complex carbohydrates that may possess diverse biological functions.

Drug Delivery Systems

The lipophilicity imparted by the acetyl groups in MTA-α-D-G may enhance its membrane permeability, making it a candidate for drug delivery systems. The compound's ability to participate in glycosylation reactions allows it to be utilized as an intermediate in the synthesis of bioactive compounds .

Case Studies

- Anticancer Activity : A study on various MTA derivatives revealed significant anticancer properties, particularly against EAC cells. The molecular docking analysis indicated strong binding interactions with target proteins, supporting their potential use in cancer therapy .

- Antimicrobial Evaluation : A series of MTA derivatives were tested against multiple pathogens, demonstrating effective antimicrobial activity. The results indicated that these derivatives could serve as promising candidates for developing new antimicrobial agents .

Comparative Analysis

The following table summarizes the structural features and unique aspects of MTA-α-D-G compared to related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl α-D-glucopyranoside | No acetylation | Basic form used as a starting material |

| Methyl 2-O-acetyl-α-D-glucopyranoside | Acetylated only at position 2 | Less sterically hindered than tri-acetylated |

| Methyl 3-O-acetyl-α-D-glucopyranoside | Acetylated only at position 3 | Different reactivity profile |

| Methyl 6-O-acetyl-α-D-glucopyranoside | Acetylated only at position 6 | Often used in specific enzymatic studies |

| Methyl 2,3,4-triacetate-α-D-glucopyranoside | Acetylated at positions 2, 3, and 4 | Enhanced stability and reactivity in synthetic applications |

Q & A

Q. What are the common synthetic routes for Methyl 2,3,4-Triacetate-α-D-Glucopyranoside, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves regioselective acylation of methyl α-D-glucopyranoside. Key steps include:

Protection of hydroxyl groups : Trimethylsilyl (TMS) groups are often used for transient protection (e.g., methanolysis under acidic or basic conditions removes TMS groups selectively ).

Acetylation : Reacting with acetic anhydride in pyridine or using enzymatic catalysts to introduce acetyl groups at positions 2, 3, and 3.

Deprotection : Controlled hydrolysis or enzymatic cleavage to retain the methyl glycosidic bond.

- Critical Parameters :

- Catalyst choice (e.g., TMSOTf for silylation ).

- Reaction time and temperature (e.g., prolonged acetylation at 50°C improves regioselectivity).

- Data Table :

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Chemo-enzymatic | Lipase B | 78 | >95 | |

| Traditional acetylation | Pyridine/Ac₂O | 65 | 90 |

Q. How is the structural conformation of Methyl 2,3,4-Triacetate-α-D-Glucopyranoside confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for acetyl groups (δ 2.0–2.1 ppm) and anomeric proton (δ 4.8–5.2 ppm) confirm α-configuration .

- ¹³C NMR : Acetyl carbonyls appear at δ 170–175 ppm; glycosidic C1 resonance at ~100 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]⁺ = 365.12 m/z) .

- X-ray Crystallography : Resolves acetyl group orientation and chair conformation of the glucopyranoside ring .

Q. What stability challenges arise during storage, and how are degradation products characterized?

- Methodological Answer :

- Hydrolysis Risks : Acetyl groups hydrolyze under humid or basic conditions, forming methyl α-D-glucopyranoside and acetic acid.

- Storage Recommendations :

- Anhydrous solvents (e.g., acetonitrile) at -20°C .

- Lyophilization for long-term stability.

- Analytical Techniques :

- HPLC-UV : Monitors degradation (retention time shifts).

- LC-MS : Identifies hydrolyzed products (e.g., m/z 221 for deacetylated species) .

Advanced Research Questions

Q. How can regioselective acylation at the 2, 3, and 4 positions be optimized to avoid side reactions?

- Methodological Answer :

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) show preference for secondary hydroxyls, minimizing over-acetylation .

- Protection-Deprotection Strategies :

- Use of bulky silyl groups (e.g., TBDMS) to block the 6-OH position during acetylation .

- Kinetic Control : Short reaction times (<2 hours) prevent migration of acetyl groups.

- Data Contradiction : Some studies report lower yields with enzymatic methods (~70%) vs. chemical routes (~85%), likely due to enzyme specificity .

Q. What mechanistic insights explain its reactivity in glycosylation reactions?

- Methodological Answer :

- Glycosyl Donor Role : The acetyl groups act as leaving groups, facilitating nucleophilic attack by acceptors (e.g., alcohols or amines).

- Activation Methods :

- Lewis Acids : BF₃·Et₂O promotes oxocarbenium ion formation .

- Thermal Activation : Heating to 80°C in toluene enhances reactivity.

- Stereochemical Outcomes : α-configuration is retained due to neighboring group participation from the 2-O-acetyl group .

Q. How do analytical methods resolve impurities in synthetic batches, and what thresholds are acceptable for biological studies?

- Methodological Answer :

- HPLC Methods :

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Acetonitrile/water (70:30 v/v).

- Detection: UV at 210 nm .

- Impurity Limits :

- Pharmacopeial Standards : ≤0.5% for any single impurity; ≤1.5% total .

- Case Study : A batch with 2% deacetylated impurity showed reduced enzyme inhibition efficacy (IC₅₀ increased from 10 µM to 25 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.